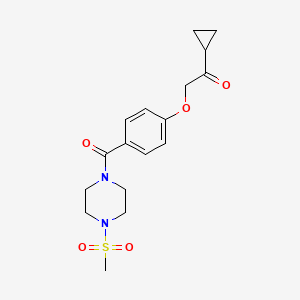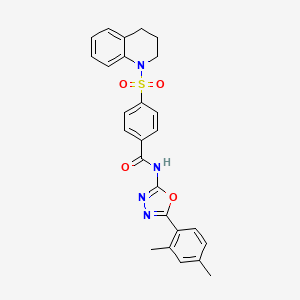
ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase (HDAC) Inhibition
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: has been investigated for its HDAC inhibitory activity. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. In particular, HDAC2, a class-I isoform, has been targeted due to its involvement in cellular processes . The compound demonstrates potent inhibition of HDAC2, with an IC50 value in the low micromolar range. Notably, two derivatives, 5e and 5f, exhibit up to 8-fold greater cytotoxicity than SAHA (a known HDAC inhibitor) in various cancer cell lines, including colon, prostate, and pancreatic cancer .
Boronic Acid Derivatives
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: can serve as a precursor for the synthesis of boronic acid derivatives. For instance, the pinacol ester of 4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is obtained by functionalizing the triazole ring. These derivatives find applications in medicinal chemistry and as building blocks for drug design .
Triazole-Based Alcohols
The compound itself, when reduced, yields 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol . This triazole-based alcohol may have applications in organic synthesis, as it combines the reactivity of the triazole ring with the versatility of an alcohol functional group .
Bioconjugation and Click Chemistry
The presence of the triazole moiety in ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate makes it suitable for bioconjugation and click chemistry. Researchers can use it as a linker to attach biomolecules (such as peptides or proteins) to surfaces or other molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as “click chemistry,” can be employed for efficient conjugation .
Drug Discovery and Scaffold Modification
The compound’s unique structure provides opportunities for scaffold modification in drug discovery. Medicinal chemists can explore its reactivity to create novel derivatives with improved pharmacological properties. By introducing substituents or altering functional groups, researchers can fine-tune the compound’s biological activity .
Computational Modeling and Structure-Activity Relationships
Researchers can employ computational methods to study the structure-activity relationships (SAR) of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate . Molecular modeling approaches can reveal insights into how specific structural features influence its biological activity. Understanding SAR aids in designing more potent analogs for targeted applications .
Eigenschaften
IUPAC Name |
ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDWNRRLRUAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)


![4-butoxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2673147.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)



![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/no-structure.png)


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)